Keto Bisoprolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

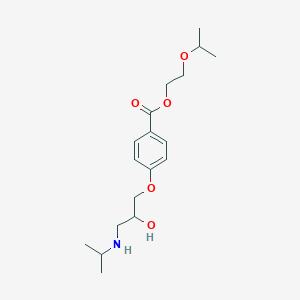

2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPZZHDDPRYPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639854 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864544-37-6 | |

| Record name | 2-[(Propan-2-yl)oxy]ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C24WX5W8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Keto Bisoprolol: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: Understanding the Importance of Impurity Synthesis in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthesis process, degradation of the drug substance, or interaction with excipients. The synthesis and characterization of these impurities are not merely a regulatory hurdle but a critical scientific endeavor to ensure the safety and efficacy of therapeutic agents. Keto Bisoprolol, a known impurity of the widely-prescribed beta-blocker Bisoprolol, serves as a pertinent case study. This guide provides an in-depth exploration of the synthesis pathway and reaction mechanisms of this compound, offering valuable insights for researchers, chemists, and professionals involved in drug development and quality control. By understanding the formation of such impurities, we can devise strategies to control their levels in the final drug product, thereby enhancing patient safety.

Introduction to this compound

This compound, chemically known as 2-isopropoxyethyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate, is a process-related impurity of Bisoprolol.[1] Its structure is closely related to the parent drug, with the notable difference being the presence of an ester group. The formation of this compound is often associated with specific starting materials and side reactions during the synthesis of Bisoprolol. A thorough understanding of its synthesis is crucial for developing analytical methods for its detection and for optimizing the manufacturing process of Bisoprolol to minimize its formation.

The Synthetic Pathway of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. The most common and well-documented pathway involves three key transformations: esterification, epoxidation, and a final epoxide ring-opening reaction.[2] This guide will elucidate this pathway in detail.

Overall Synthesis Scheme

The synthesis of this compound can be conceptualized in the following three stages, starting from 4-hydroxybenzoic acid:

Caption: Overall synthetic workflow for this compound.

Detailed Reaction Mechanisms and Experimental Protocols

A granular understanding of the reaction mechanisms is essential for optimizing reaction conditions and improving yields. This section delves into the mechanistic details of each synthetic step, complemented by a practical, step-by-step experimental protocol.

Step 1: Esterification of 4-Hydroxybenzoic Acid

The initial step involves the esterification of 4-hydroxybenzoic acid with ethylene glycol monoisopropyl ether to form the key intermediate, 2-isopropoxyethyl 4-hydroxybenzoate.[2]

Reaction Mechanism: This reaction typically proceeds via a Fischer esterification mechanism, where the carboxylic acid is reacted with the alcohol in the presence of an acid catalyst. The protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester.

Experimental Protocol:

-

Reagents and Solvents:

-

4-Hydroxybenzoic acid

-

Ethylene glycol monoisopropyl ether

-

Acid catalyst (e.g., sulfuric acid)

-

Organic solvent (e.g., toluene)

-

-

Procedure:

-

To a solution of 4-hydroxybenzoic acid in toluene, add ethylene glycol monoisopropyl ether.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield pure 2-isopropoxyethyl 4-hydroxybenzoate.

-

Step 2: Epoxidation of 2-isopropoxyethyl 4-hydroxybenzoate

The phenolic hydroxyl group of the intermediate is then reacted with epichlorohydrin to introduce the epoxide moiety, yielding 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate.[2]

Reaction Mechanism: This reaction is a Williamson ether synthesis followed by an intramolecular cyclization. The phenolic proton is first abstracted by a base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the primary carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion. The resulting intermediate undergoes an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine, forming the epoxide ring.

Experimental Protocol:

-

Reagents and Solvents:

-

2-isopropoxyethyl 4-hydroxybenzoate

-

Epichlorohydrin

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone or acetonitrile)

-

-

Procedure:

-

Dissolve 2-isopropoxyethyl 4-hydroxybenzoate in the chosen solvent and add the base.

-

Add epichlorohydrin dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate.

-

The crude product can be purified by column chromatography.

-

Step 3: Epoxide Ring-Opening with Isopropylamine

The final step is the nucleophilic ring-opening of the epoxide intermediate with isopropylamine to furnish this compound.[2]

Reaction Mechanism: This reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the alkoxide to a hydroxyl group and the amine to an ammonium salt, which is then deprotonated to give the final product. The use of isopropylamine as a weak base facilitates this reaction.[2]

Caption: Mechanism of the epoxide ring-opening with isopropylamine.

Experimental Protocol:

-

Reagents and Solvents:

-

2-isopropoxyethyl 4-(oxiran-2-ylmethoxy)benzoate

-

Isopropylamine

-

Solvent (e.g., methanol)

-

-

Procedure:

-

Dissolve the epoxide intermediate in methanol.

-

Add an excess of isopropylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the excess isopropylamine and methanol under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

-

Quantitative Data Summary

The efficiency of a synthesis is best described by its quantitative outcomes. The following table summarizes the reported yield for the synthesis of this compound (referred to as impurity K in the cited literature).[2]

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1-3 | Overall Synthesis | 4-Hydroxybenzoic acid | This compound | 21.90 |

It is important to note that yields can vary based on the scale of the reaction, purity of reagents, and specific reaction conditions employed. The provided yield serves as a benchmark from a documented synthesis.[2]

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of a viable and documented synthesis pathway for this compound. By dissecting each step, from the initial esterification to the final epoxide ring-opening, and elucidating the underlying reaction mechanisms, we provide a foundational understanding for the controlled synthesis of this important Bisoprolol impurity. The detailed experimental protocols offer a practical starting point for laboratory-scale synthesis, which is essential for obtaining analytical standards for quality control and for further toxicological studies.

The field of pharmaceutical process chemistry is continually evolving. Future research in this area could focus on the development of more efficient and greener synthetic routes with higher yields and fewer side products. This could involve exploring novel catalytic systems, alternative solvents, and continuous flow manufacturing processes. A deeper understanding of the formation of this compound and other related impurities will ultimately contribute to the production of safer and more effective medicines.

References

- Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. (2025).

-

2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate | C18H29NO5 | CID 24206461 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Introduction: The Imperative of Impurity Profiling for Bisoprolol

An In-depth Technical Guide to Keto Bisoprolol: A Plausible Oxidative Degradation Product of Bisoprolol

Abstract: This technical guide provides a comprehensive framework for the identification, characterization, and control of a plausible keto-containing degradation product of Bisoprolol, herein referred to as "this compound." While not a formally recognized pharmacopoeial impurity, its formation via oxidation of the secondary alcohol moiety on the Bisoprolol side-chain represents a scientifically sound degradation pathway. This document synthesizes field-proven insights and data from forced degradation studies to offer researchers, quality control analysts, and drug development professionals a robust methodology for investigating such impurities. We delve into the causality behind experimental choices, present self-validating analytical protocols, and ground all claims in authoritative references, thereby providing an expert-level resource for ensuring the purity, safety, and stability of Bisoprolol formulations.

Bisoprolol is a highly selective β1-adrenoceptor antagonist widely prescribed for cardiovascular conditions such as hypertension and angina.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) guidelines, mandate rigorous control of impurities.[1][3] Impurities can arise from the synthesis process, degradation of the API, or interactions with excipients.[4] Degradation products, in particular, are of critical concern as they can form during the shelf-life of the drug product, potentially altering its efficacy or introducing toxicity.

Forced degradation studies are a cornerstone of drug development, designed to deliberately degrade a drug substance under stressed conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[5][6] These studies are crucial for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods capable of separating these impurities from the parent drug.[7][8] This guide focuses on a potential, yet unlisted, oxidative degradant: this compound.

The Postulated "this compound": Structure and Formation

The term "this compound" logically refers to the product formed from the oxidation of the secondary alcohol group in the propan-2-ol side-chain of the Bisoprolol molecule into a ketone. This is a common degradation pathway for molecules containing secondary alcohol functionalities, particularly under oxidative stress.

Proposed Chemical Structure and Transformation

The transformation involves the conversion of the hydroxyl group (-CHOH) into a carbonyl group (C=O).

Caption: Proposed oxidation of Bisoprolol to this compound.

Mechanism of Formation: Oxidative Degradation

Forced degradation studies consistently show that Bisoprolol is susceptible to oxidative degradation.[5][6][7] The use of reagents like hydrogen peroxide (H₂O₂) in these studies simulates the potential for oxidative stress during manufacturing or storage. The ether linkages and the secondary alcohol in the Bisoprolol structure are potential sites for oxidation. The formation of this compound would be a direct result of oxidation at the secondary alcohol, a reaction that can be catalyzed by trace metals or exposure to peroxides. Studies have identified several oxidative degradation products, and while they may not have explicitly named a "keto" variant, the analytical data from such studies provides the foundation for its detection.[7]

A Methodological Framework for Identification and Characterization

A self-validating system for identifying and characterizing this compound relies on a logical workflow that begins with stress testing and culminates in definitive structural elucidation.

Experimental Protocol: Forced Oxidative Degradation

This protocol is synthesized from established methodologies for Bisoprolol stress testing.[6][7] The causality behind this design is to create sufficient levels of the degradation product for reliable detection and characterization, while mimicking plausible real-world oxidative stress.

Objective: To generate oxidative degradation products of Bisoprolol for analytical characterization.

Materials:

-

Bisoprolol Fumarate reference standard

-

Hydrogen Peroxide (3% and 30% v/v solutions)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for quenching/pH adjustment

Procedure:

-

Sample Preparation: Accurately weigh and dissolve Bisoprolol Fumarate in methanol or a suitable solvent to prepare a stock solution of 1 mg/mL.

-

Stress Application: Transfer an aliquot of the stock solution to a reaction vessel. Add an equal volume of 30% v/v H₂O₂.

-

Incubation: Store the solution in the dark at ambient temperature or slightly elevated temperature (e.g., 60°C) to accelerate degradation. Monitor the reaction over several hours (e.g., 2, 4, 8, 24 hours). The choice of a higher concentration H₂O₂ and heat is to ensure significant degradation is achieved.[6][7]

-

Sampling and Quenching: At each time point, withdraw a sample. If necessary, quench the reaction by significant dilution with the mobile phase to stop further degradation before analysis.

-

Analysis: Analyze the stressed samples immediately using a stability-indicating LC-MS/MS method.

Analytical Workflow for Impurity Characterization

The logical flow from a stressed sample to an identified impurity is critical. This workflow ensures that detection is followed by robust characterization and structural confirmation.

Caption: Workflow for the identification of degradation products.

Chromatographic Separation Methodologies

A robust, stability-indicating chromatographic method is essential to separate the parent Bisoprolol peak from all potential degradation products, including the non-polar this compound. The literature provides several validated methods that serve as an excellent starting point.[5][7][9]

Table 1: Example HPLC/LC-MS Conditions for Bisoprolol Impurity Profiling

| Parameter | Condition 1[5] | Condition 2[7] |

| Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | ODS C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 20 mM Potassium Phosphate Buffer (pH 8.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | Gradient elution | Isocratic (40:60, A:B) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 270 nm; MS detection | UV at 225 nm; MS detection |

| Rationale | Formic acid is a volatile modifier, making it ideal for MS compatibility. A gradient is used to resolve impurities with a wide range of polarities. | A buffered mobile phase provides robust peak shapes. Isocratic elution is simpler but may be less effective at resolving all degradants. |

Note: The specific gradient program should be optimized to ensure resolution between Bisoprolol and its related substances.

Spectroscopic Characterization by LC-MS/MS

Mass spectrometry is the definitive tool for identifying unknown impurities.

-

Expected Mass of this compound: The molecular formula of Bisoprolol is C₁₈H₃₁NO₄, with a monoisotopic mass of approximately 325.2253 g/mol . The oxidation to this compound involves the loss of two hydrogen atoms.

-

Molecular Formula (this compound): C₁₈H₂₉NO₄

-

Expected Monoisotopic Mass: ~323.2096 g/mol

-

Expected Protonated Ion [M+H]⁺: ~324.2170 m/z

-

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry would be used to fragment the ion at m/z 324.2. While the exact fragmentation of this compound is not published, we can predict a plausible pathway based on known Bisoprolol fragmentation. The key difference would be the absence of fragments resulting from the neutral loss of water from the secondary alcohol, which is a common fragmentation route for Bisoprolol. The core fragmentation around the ether linkages and the isopropylamine group would likely remain similar, providing strong evidence for the proposed structure. This analytical reasoning is the cornerstone of trustworthy impurity identification.[5]

Control Strategies and Regulatory Context

Understanding the formation pathway of this compound directly informs its control strategy.

-

Manufacturing Controls: Since its formation is linked to oxidative stress, minimizing exposure of the API and drug product to oxygen, peroxides, and trace metal ions is critical. This can involve using inert gas blanketing during production and selecting excipients with low peroxide values.

-

Storage and Packaging: The drug product should be stored in well-sealed containers, protected from light and high temperatures, which can accelerate oxidative degradation.[10]

-

Regulatory Implications: According to ICH Q3A/B guidelines, any degradation product found at a level greater than the identification threshold (typically >0.10%) must be structurally characterized.[3] If it exceeds the qualification threshold, its potential biological safety must be evaluated. The methods described in this guide provide the means to meet the characterization requirement.

Conclusion

While "this compound" is not a cataloged impurity, its existence as an oxidative degradation product is highly plausible based on fundamental chemical principles and extensive forced degradation data for Bisoprolol. By employing a systematic approach involving controlled stress testing, high-resolution chromatography, and mass spectrometric analysis, researchers and quality control professionals can confidently detect, identify, and characterize this and other previously unknown impurities. This expert-driven, evidence-based framework ensures the development of robust, stability-indicating methods essential for guaranteeing the quality and safety of Bisoprolol drug products.

References

-

Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available at: [Link]

-

Patel, R. et al. (2025). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available at: [Link]

-

Wohlfart, J., et al. (2021). Impurity Profiling of Bisoprolol Fumarate by Liquid Chromatography-High-Resolution Mass Spectrometry: A Combination of Targeted and Untargeted Approaches using a Synthesis Reaction Matrix and General Unknown Comparative Screening. Journal of Chromatography Open. Available at: [Link]

-

Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. Semantic Scholar. Available at: [Link]

-

Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. International Journal of Pharmaceutical Quality Assurance, 14(3), 501-506. Available at: [Link]

-

Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. ResearchGate. Available at: [Link]

-

Dhandar, A.G., et al. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Shukla, S. S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research, 56(1), 272-280. Available at: [Link]

-

Mitrevska, I., et al. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. ResearchGate. Available at: [Link]

-

Anonymous. (2024). Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate. Journal of Chemical Health Risks. Available at: [Link]

-

Chandramore, K., & Sonawane, S. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development. R Discovery. Available at: [Link]

- CN115974710A - Bisoprolol fumarate impurity and preparation method thereof. Google Patents.

Sources

- 1. ijper.org [ijper.org]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. CN115974710A - Bisoprolol fumarate impurity and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS | Semantic Scholar [semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Formation of Keto Bisoprolol during Bisoprolol synthesis.

An In-Depth Technical Guide to the Formation of Keto Bisoprolol During Bisoprolol Synthesis

Abstract

This technical guide provides a comprehensive examination of the formation of this compound, a potential process-related impurity, during the synthesis of the cardioselective β1-adrenergic receptor blocker, Bisoprolol. While not a commonly cited impurity in pharmacopeial monographs, its formation is mechanistically plausible through the oxidation of the secondary alcohol moiety of the Bisoprolol molecule. This document elucidates the primary synthetic routes of Bisoprolol, identifies the critical steps and conditions conducive to the formation of this ketone impurity, and details preventative strategies rooted in robust process control. Furthermore, we outline the analytical methodologies required for the detection, characterization, and quantification of this compound, ensuring the final active pharmaceutical ingredient (API) meets the highest standards of purity and safety. This guide is intended for researchers, process chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Purity in Bisoprolol Synthesis

Bisoprolol is a potent and highly selective β1-adrenergic receptor antagonist, widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] The efficacy and safety of any active pharmaceutical ingredient are inextricably linked to its purity. Process-related impurities and degradation products, even at trace levels, can potentially alter the drug's pharmacology, induce toxicity, or compromise its stability.[2]

During the multi-step synthesis of Bisoprolol, the formation of various impurities is possible.[2] This guide focuses specifically on a potential, non-pharmacopeial impurity we will refer to as "this compound," with the chemical structure 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-one . Its formation arises from the oxidation of the secondary alcohol on the propanolamine side chain of the Bisoprolol molecule. Understanding the mechanistic origins of this impurity is paramount for developing effective control strategies during drug substance manufacturing.

Overview of Bisoprolol Synthesis Pathways

A common and industrially scalable synthesis of Bisoprolol typically commences from 4-hydroxybenzyl alcohol.[1][3] The synthesis can be broadly divided into three core stages, as depicted below.

Caption: Oxidation of Bisoprolol to form the this compound impurity.

Causality: Sources of Oxidation in the Synthetic Process

The presence of oxidizing agents or conditions that promote oxidation are the root causes for the formation of this compound. These can be inadvertently introduced or generated within the reaction process.

-

Peroxide Impurities in Raw Materials : This is a critical and often overlooked cause. Solvents (e.g., ethers, tetrahydrofuran) and reagents can contain peroxide impurities formed during storage. One study demonstrated that peroxide impurities in common pharmaceutical excipients, such as povidone, can cause the oxidative degradation of various β-blockers, including Bisoprolol. [4]This highlights the necessity of stringent quality control for all incoming raw materials.

-

Atmospheric Oxygen : The secondary alcohol in Bisoprolol can be susceptible to air oxidation, particularly at elevated temperatures or in the presence of metal catalysts that can facilitate aerobic oxidation. This is a significant consideration during reaction work-ups, solvent distillation, and drying of the final product.

-

Residual Oxidants from Previous Steps : Although the main synthetic pathway does not employ strong oxidants, inadequate purification of intermediates or cross-contamination from other processes in a multi-purpose plant could introduce oxidizing species.

-

Forced Degradation Conditions : As demonstrated in forced degradation studies, exposure of Bisoprolol to oxidative stress (e.g., hydrogen peroxide) or high thermal stress leads to the formation of degradation products. [5][6][7]While these are exaggerated conditions, they confirm the molecule's inherent sensitivity to oxidation.

Process Control and Prevention Strategies

The most effective approach to managing the this compound impurity is prevention through rigorous process control. The following strategies are critical:

-

Inert Atmosphere : Conducting the final steps of the synthesis, particularly the purification and drying of the API, under an inert atmosphere of nitrogen or argon is the most direct and effective method to prevent air oxidation.

-

Raw Material Qualification : All solvents, reagents, and excipients must be tested for peroxide content prior to use. Utilizing freshly distilled, peroxide-free solvents is a best practice, especially for ethers.

-

Temperature Control : Minimizing the thermal stress on the product is crucial. Distillation and drying operations should be performed at the lowest feasible temperatures and under vacuum to reduce exposure time to heat.

-

Reaction Optimization : The reaction time for the amination step and subsequent work-up should be optimized to avoid unnecessarily long exposure of the newly formed secondary alcohol to potentially oxidative conditions.

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is essential for the detection and quantification of the this compound impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique. [8]

Chromatographic Method Development

A stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate this compound from the parent API and other known impurities.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like Bisoprolol and its impurities. [6] |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol). [5][6] | A gradient is necessary to ensure adequate separation of all process-related impurities and degradation products which may have a wide range of polarities. |

| Detection | UV at ~225 nm or 270 nm [6] | Bisoprolol and its impurities containing the phenyl ring exhibit strong UV absorbance at these wavelengths. |

| Flow Rate | 1.0 - 1.2 mL/min [6] | Standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. |

Identification and Characterization

The identity of a peak suspected to be this compound must be unequivocally confirmed.

-

Mass Spectrometry (MS) : Coupling the HPLC system to a mass spectrometer (LC-MS) is the definitive method for identification. This compound will have a molecular weight that is 2 Da less than Bisoprolol. Its fragmentation pattern under MS/MS analysis will also be distinct, likely showing the absence of fragments associated with the secondary alcohol. Forced degradation studies have successfully used LC-MS/MS to characterize other oxidative degradation products of Bisoprolol. [5]

-

Reference Standard : The synthesis and qualification of a this compound reference standard are essential for accurate quantification and method validation.

Experimental Protocol: Forced Oxidative Degradation

This protocol is designed to intentionally generate the this compound impurity for analytical method development and validation.

Objective: To generate oxidative degradation products of Bisoprolol to confirm the analytical method's ability to detect and resolve the this compound impurity.

Materials:

-

Bisoprolol Fumarate API

-

3% (v/v) Hydrogen Peroxide (H₂O₂)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

0.1 N HCl

-

0.1 N NaOH

Procedure:

-

Sample Preparation : Accurately weigh 10 mg of Bisoprolol Fumarate into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to create a 1 mg/mL stock solution.

-

Oxidative Stress : Transfer 1 mL of the stock solution to a clean vial. Add 1 mL of 3% H₂O₂.

-

Incubation : Loosely cap the vial and keep it at room temperature for 24 hours, protected from light. [6][7]4. Quenching (Optional) : If necessary, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

-

Neutralization and Dilution : After incubation, neutralize the sample if needed. Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analysis : Inject the prepared sample into the validated HPLC-UV and LC-MS systems to identify and characterize the degradation products.

Conclusion

The formation of this compound is a mechanistically sound possibility during the synthesis of Bisoprolol, primarily driven by oxidative conditions. While it may not be a commonly reported impurity, its potential presence necessitates a proactive control strategy centered on the exclusion of atmospheric oxygen and the use of high-purity, peroxide-free raw materials. A well-designed, stability-indicating HPLC method is crucial for the detection and control of this and other potential impurities, ensuring the final Bisoprolol API is safe, effective, and of the highest quality. This technical guide provides the foundational knowledge for researchers and manufacturers to understand, control, and analyze this potential impurity, reinforcing the principles of quality by design in pharmaceutical manufacturing.

References

-

Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. [Link] [5]2. Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. [Link]

-

Scite.ai. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]

-

Impactfactor. (2023). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link] [6]5. Pandey, S., et al. (2022). Spectroscopic Substantiation for the Identification of Degradants by Q-TOF Micromass (ESI-MS) in Bisoprolol Fumarate. Indian Journal of Pharmaceutical Education and Research. [Link] [7]6. Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link] [9]7. Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link] [10]8. Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link] [11]9. An-Najah Journals. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. [Link] [8]10. MDPI. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link] [12]11. JoVE. (2025). Video: Oxidation of Alcohols. [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. [Link] [2]14. Wikipedia. (n.d.). Alcohol oxidation. [Link] [13]15. ResearchGate. (2017). Identification and Structural Characterization of Unidentified Impurity in Bisoprolol Film-Coated Tablets. [Link]

-

Overview of bisoprolol fumarate analysis methods (2000-2020). (2024). [Link]

-

PubMed. (2017). Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC. [Link] [4]22. Chemguide. (n.d.). oxidation of alcohols. [Link] [14]23. Google Patents. (2016). An improved process for the preparation of bisoprolol and its intermediate.

-

ResearchGate. (2025). mathematical modeling of 4-[(2-isopropoxyethoxy)methyl]phenol synthesis. [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link] [15]26. Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijper.org [ijper.org]

- 3. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]

- 4. Influence of Peroxide Impurities in Povidone on the Stability of Selected β-Blockers with the Help of HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 12. mdpi.com [mdpi.com]

- 13. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide on the Metabolic Fate of Bisoprolol and the Elucidation of its Oxidative Metabolites

This guide provides a comprehensive technical overview of the metabolic fate of bisoprolol, a widely prescribed cardioselective β1-adrenergic receptor blocker. It is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics. This document delves into the established metabolic pathways of bisoprolol, with a particular focus on its oxidative biotransformation and clarifies the identity of a compound sometimes referred to as "Keto Bisoprolol."

Introduction: The Clinical and Pharmacokinetic Profile of Bisoprolol

Bisoprolol is a cornerstone in the management of cardiovascular diseases, primarily hypertension and chronic heart failure.[1] Its therapeutic efficacy stems from its high affinity and selectivity for β1-adrenergic receptors in the heart, leading to a reduction in heart rate and myocardial contractility.[1] A key feature of bisoprolol's clinical utility is its predictable pharmacokinetic profile, characterized by high oral bioavailability (approximately 90%) and a balanced clearance mechanism.[2][3] Roughly 50% of an administered dose of bisoprolol is excreted unchanged by the kidneys, while the remaining 50% undergoes hepatic metabolism.[2][4] This dual elimination pathway makes bisoprolol's pharmacokinetics less susceptible to impairment in patients with either renal or hepatic dysfunction.[3] The metabolites of bisoprolol are generally considered to be pharmacologically inactive and are renally excreted.[2][3][4]

The Primary Metabolic Pathways of Bisoprolol

The hepatic metabolism of bisoprolol primarily proceeds through oxidative pathways, with no subsequent conjugation reported as a major route of elimination.[4] The main enzymatic reactions involved are O-dealkylation and subsequent oxidation of the resulting intermediates to carboxylic acids.[5]

O-Dealkylation: The Initial Metabolic Step

The initial and pivotal step in the biotransformation of bisoprolol is the O-dealkylation of the isopropoxyethoxy side chain. This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified CYP3A4 as the primary enzyme responsible for bisoprolol metabolism, with a minor contribution from CYP2D6 .[4][6]

The O-dealkylation reaction cleaves the isopropyl group from the ether linkage, yielding an alcohol intermediate. This O-desisopropyl metabolite is a key precursor to the major acidic metabolites of bisoprolol.

Subsequent Oxidation to Carboxylic Acids

Following O-dealkylation, the resulting alcohol intermediate undergoes further oxidation to form a carboxylic acid. This two-step oxidation process, likely involving alcohol and aldehyde dehydrogenases, results in the formation of the major, pharmacologically inactive, acidic metabolite of bisoprolol.[5] This acidic metabolite, along with other minor metabolites, is then efficiently eliminated via the kidneys.[3]

Elucidating the Structure of "this compound"

The term "this compound" has appeared in the context of bisoprolol-related compounds, often in the catalogs of chemical suppliers. However, extensive review of the scientific literature on bisoprolol metabolism does not support the formation of a simple ketone derivative as a major metabolite. Instead, the compound marketed as "this compound hydrochloride" has been identified as 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester Hydrochloride .

This compound is a benzoate ester derivative of bisoprolol. It is crucial to note that this ester is not a ketone. The "keto" nomenclature is likely a misnomer or a trivial name used for commercial purposes. There is no substantial evidence from in vivo or in vitro metabolic studies to suggest that this benzoate ester is a significant metabolite of bisoprolol. It is more likely a synthetic impurity or a reference standard created for analytical purposes.

Pharmacological Activity of Bisoprolol Metabolites

A consistent finding across numerous studies is that the metabolites of bisoprolol are pharmacologically inactive.[2][3][4][7] The primary acidic metabolite, formed through O-dealkylation and oxidation, does not exhibit any significant β-blocking activity. This lack of pharmacological activity in its metabolites contributes to the clean and predictable safety profile of bisoprolol.

Experimental Protocols for Studying Bisoprolol Metabolism

The elucidation of bisoprolol's metabolic fate has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool for studying phase I metabolism. They contain a rich complement of CYP enzymes, including CYP3A4 and CYP2D6.

Protocol for Incubation of Bisoprolol with Human Liver Microsomes:

-

Preparation of Reagents:

-

Bisoprolol stock solution (e.g., 10 mM in methanol or DMSO).

-

Human liver microsomes (e.g., pooled, 20 mg/mL protein concentration).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Incubation Procedure:

-

Pre-warm a solution of HLMs in phosphate buffer at 37°C.

-

Add the bisoprolol stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

At each time point, terminate the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Analytical Methodology: HPLC-MS/MS for the Separation and Identification of Bisoprolol and its Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.

Exemplary HPLC-MS/MS Method:

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection. The MRM transitions for bisoprolol and its expected metabolites would be optimized. For example, a common transition for bisoprolol is m/z 326.2 → 116.1.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Bisoprolol

| Parameter | Value | Reference |

| Bioavailability | ~90% | [2][3] |

| Protein Binding | ~30% | [2] |

| Elimination Half-life | 10-12 hours | [2] |

| Renal Clearance | ~50% of total clearance | [2][4] |

| Hepatic Clearance | ~50% of total clearance | [2][4] |

Visualizations

Diagram: Metabolic Pathway of Bisoprolol

Caption: Primary metabolic pathway of bisoprolol.

Diagram: Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of bisoprolol.

Conclusion

The metabolic fate of bisoprolol is well-characterized, with a balanced clearance between renal excretion of the parent drug and hepatic metabolism. The primary metabolic pathway involves O-dealkylation followed by oxidation to inactive carboxylic acid metabolites, a process predominantly mediated by CYP3A4. The compound often referred to as "this compound" is a benzoate ester derivative and is not a recognized metabolite based on current scientific literature. A thorough understanding of these metabolic pathways and the application of robust analytical methods are essential for the continued safe and effective use of bisoprolol in clinical practice and for guiding the development of new chemical entities.

References

-

Bisoprolol - StatPearls - NCBI Bookshelf. (2023, August 17). Retrieved from [Link]

-

How is bisoprolol (beta-blocker) metabolized? - Dr.Oracle. (2025, September 7). Retrieved from [Link]

- Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of Cardiovascular Pharmacology, 8 Suppl 11, S16-20.

- Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (n.d.). Synthesis and Characterization of O-desisopropyl Metabolite of Bisoprolol.

- Vahermo, M., Sutinen, H., Leinonen, A., & Yli-Kauhaluoma, J. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. Recent Advances in Doping Analysis (20).

-

(n.d.). Bisoprolol - ResearchGate. Retrieved from [Link]

- McGavin, J. K., & Keating, G. M. (2002). Bisoprolol: a review of its use in chronic heart failure. Drugs, 62(18), 2677–2696.

- (n.d.). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist.

-

Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. - MedEx. (n.d.). Retrieved from [Link]

- Peste, G., Bibire, N., Apostu, M., Vlase, L., & Oniscu, C. (2009). A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples. Journal of Analytical Methods in Chemistry, 2009, 736327.

-

(n.d.). Synthesis and characterization of related compounds of Bisoprolol fumarate: a β-blocker agent | Request PDF - ResearchGate. Retrieved from [Link]

-

(n.d.). a high-performance liquid chromatography–mass spectrometry/mass - SciSpace. Retrieved from [Link]

- Al-Ghananeem, A. M., & El-Dahhan, M. S. (2021). Bisoprolol: A comprehensive profile.

- Dąbrowska-Maś, E. (2017). Preparation of Analytical Standard of Bisoprolol Impurity A. International Journal of ChemTech Research, 10(8), 661-666.

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). Retrieved from [Link]

- Dhandar, A. G., Chaudhari, S. R., Ganorkar, S. B., Patil, A. S., Surana, S. J., & Shirkhedkar, A. A. (2017). An Insight on Analytical Profile on Bisoprolol Fumarate – A Selective Beta-1 Adrenoreceptor Blocker. Asian Journal of Pharmaceutical Analysis, 7(4), 185-195.

-

Application of physiologically based biopharmaceutics modeling to understand the impact of dissolution differences on in vivo performance of immediate release products: The case of bisoprolol - PMC - NIH. (2021, June 3). Retrieved from [Link]

-

(n.d.). An HPLC Method for the Determination of Bisoprolol in Human Plasma and its Application to a Pharmacokinetic Study - ResearchGate. Retrieved from [Link]

- Oxidative Reactions - Biotransformation of Drugs - Pharmacy 180. (n.d.).

-

Determination of Beta-Blockers in Urine Using Supercritical Fluid Chromatography and Mass Spectrometry. (n.d.). Retrieved from [Link]

-

Microsomal Stability Assay Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

(n.d.). (PDF) A HPLC-MS/MS method development and validation for the simultaneous determination of bisoprolol and enalapril in the present of enalaprilat in human plasma - ResearchGate. Retrieved from [Link]

-

(n.d.). 1 H MAS NMR spectra of (a) bisoprolol, (b) valsartan (form AR), (c)... - ResearchGate. Retrieved from [Link]

-

Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods - An-Najah journals. (n.d.). Retrieved from [Link]

-

Bisoprolol | C18H31NO4 | CID 2405 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol - MDPI. (n.d.). Retrieved from [Link]

-

Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity - Impactfactor. (2023, September 25). Retrieved from [Link]

- Kim, J. Y., et al. (2021). Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart. Bioorganic & Medicinal Chemistry, 36, 116091.

-

(n.d.). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS - ResearchGate. Retrieved from [Link]

-

(n.d.). (PDF) DETERMINATION OF BISOPROLOL FUMARATE AND ITS METABOLITES IN BIOLOGICAL, PHARMACEUTICAL AND ENVIRONMENTAL SAMPLES BY DIFFERENT ANALYTICAL TECHNIQUES - ResearchGate. Retrieved from [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 2. droracle.ai [droracle.ai]

- 3. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bislol | 5 mg | Tablet | বিসলল ৫ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. researchgate.net [researchgate.net]

- 6. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

Keto Bisoprolol CAS number and molecular formula.

An In-Depth Technical Guide to Keto Bisoprolol: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a significant impurity associated with the beta-blocker Bisoprolol. As a Senior Application Scientist, this document moves beyond simple data presentation to offer field-proven insights into the causality behind experimental choices and protocols. We will delve into the precise physicochemical identification of this compound, clarifying its nomenclature and structure. Furthermore, this guide details a robust synthetic protocol for its preparation as a reference standard and presents a validated analytical workflow for its detection and quantification. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling

Bisoprolol is a highly selective β1 adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension and heart failure.[1][2] The efficacy and safety of any Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.[3] The presence of impurities, even in minute quantities, can potentially impact the drug's safety and efficacy profile.

This guide focuses on a key impurity known colloquially as "this compound." It is crucial to note from the outset that this common name is a misnomer; the molecule is chemically an ester, not a ketone. It is officially recognized in pharmacopeias under designations such as Bisoprolol EP Impurity J, Bisoprolol EP Impurity K, and Bisoprolol USP Related Compound F.[4][5][6] Understanding the identity, formation, and analytical control of this specific impurity is paramount for any laboratory involved in the synthesis, formulation, or quality control of Bisoprolol.

Physicochemical Characterization

Precise identification is the foundation of all subsequent research and quality control efforts. The structural and identifying information for this compound is summarized below. The compound is available as both a free base and a hydrochloride salt, which has implications for its solubility and handling.

The chemical name, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-Benzoic Acid 2-(1-methylethoxy)ethyl Ester, clarifies that the molecule is an ester derivative of a benzoic acid core, differing significantly from the parent Bisoprolol structure which features an ether linkage.[4][7] This structural difference is the basis for its separation and identification in analytical procedures.

| Parameter | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | Bisoprolol EP Impurity K, Bisoprolol USP Related Compound F, Bisoprolol ester impurity | Bisoprolol EP Impurity J |

| CAS Number | 864544-37-6[5][6][8] | 1346603-26-6[4][6][7][9][10][11] |

| Molecular Formula | C₁₈H₂₉NO₅[7][8] | C₁₈H₃₀ClNO₅[4][9][10][11] |

| Molecular Weight | 339.43 g/mol [7] | 375.89 g/mol [4][9] |

| IUPAC Name | 2-(1-methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate | 2-(1-methylethoxy)ethyl 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoate;hydrochloride |

Synthesis of this compound Reference Standard

The availability of a pure reference standard is a prerequisite for the accurate validation of analytical methods. This compound is not a metabolite of Bisoprolol, as the drug is primarily converted to inactive, polar metabolites or excreted unchanged.[1][12][13] Instead, it is understood to be a process-related impurity, arising from specific starting materials or side reactions during the synthesis of the Bisoprolol API.

Below is a representative laboratory-scale synthesis protocol derived from established chemical literature for preparing this compound (Impurity K).[3]

Synthetic Pathway Overview

The synthesis involves the reaction of a phenolic precursor with an epoxide, followed by coupling with the appropriate side chain. This pathway highlights the potential for impurity formation if starting materials are not carefully controlled.

Caption: Synthetic pathway for this compound (Impurity K).

Detailed Experimental Protocol

Objective: To synthesize 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate (this compound) for use as an analytical reference standard.

Step 1: Esterification of 4-Hydroxybenzoic Acid

-

Rationale: To create the ester side-chain which characterizes the impurity. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.

-

Procedure:

-

To a solution of 4-Hydroxybenzoic acid (1 equivalent) in toluene, add 2-(Isopropoxy)ethanol (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Isopropoxyethyl 4-hydroxybenzoate.

-

Step 2: Ether Synthesis

-

Rationale: To couple the phenolic ester with the glycidyl side-chain precursor. This is a classic Williamson ether synthesis, requiring a base to deprotonate the phenol, forming a nucleophilic phenoxide.

-

Procedure:

-

Dissolve the ester from Step 1 (1 equivalent) in a polar aprotic solvent like acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Add (2R,S)-Glycidyl nosylate or a similar reactive epoxide precursor (1.1 equivalents) dropwise.

-

Heat the mixture at 60-70°C and monitor by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to obtain the epoxide intermediate.

-

Step 3: Epoxide Ring Opening

-

Rationale: The final step introduces the isopropylamine group. The amine acts as a nucleophile, attacking one of the epoxide carbons to open the ring and form the final amino alcohol structure.

-

Procedure:

-

Dissolve the purified epoxide from Step 2 (1 equivalent) in a protic solvent like methanol or isopropanol.

-

Add isopropylamine (3-5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess amine under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a gradient of dichloromethane/methanol) to yield pure this compound.

-

Self-Validation: The structure and purity of the synthesized compound must be unequivocally confirmed by ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and HPLC analysis before use as a reference standard.

Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for the analysis of Bisoprolol and its related substances due to its high resolution, sensitivity, and robustness.[14][15]

Analytical Workflow

The analytical process follows a systematic workflow from sample preparation to final data interpretation, ensuring accuracy and consistency.

Caption: General workflow for HPLC analysis of this compound.

Recommended HPLC Protocol

Objective: To separate and quantify this compound from the parent Bisoprolol API. This method is based on typical reversed-phase chromatography principles effective for this class of compounds.[14][16]

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

-

Rationale: The C18 (octadecylsilane) stationary phase is a non-polar workhorse for reversed-phase chromatography. It effectively retains moderately polar compounds like Bisoprolol and its impurities from a polar mobile phase, allowing for separation based on differences in hydrophobicity.

-

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example:

-

Buffer (A): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

-

Organic (B): Acetonitrile.

-

Rationale: The buffer controls the ionization state of the analytes; at pH 3.0, the secondary amine in both Bisoprolol and this compound will be protonated, ensuring consistent retention and good peak shape. Acetonitrile is a common organic modifier used to control the elution strength.

-

-

Elution Mode: Gradient elution.

-

Example Gradient: Start at 20% B, increase linearly to 50% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Rationale: A gradient is superior to an isocratic method for impurity analysis as it can resolve compounds with different polarities (like the API and its impurities) within a reasonable runtime, ensuring sharp peaks for both early and late-eluting components.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

-

-

Detection Wavelength: 224 nm.

-

Injection Volume: 10 µL.

System Suitability: Before sample analysis, the system must pass suitability tests. This involves injecting a reference solution containing both Bisoprolol and this compound to ensure adequate resolution (>2.0) between the two peaks, acceptable tailing factor (<1.5), and precision (%RSD <2.0% for replicate injections).

Conclusion

This compound, correctly identified as an ester-containing process impurity, serves as a critical marker for the quality of Bisoprolol API. Its control requires a deep understanding of its physicochemical properties, synthetic origins, and the application of robust, validated analytical methods. The protocols and insights provided in this guide are designed to equip researchers and quality control professionals with the necessary tools to effectively manage this impurity, thereby ensuring the safety and quality of the final drug product.

References

-

PubChem. (n.d.). KetoBisoprololHydrochloride. National Center for Biotechnology Information. [Link]

-

Dr.Oracle. (2025). How is bisoprolol (beta-blocker) metabolized?[Link]

-

Qingmu. (2024). Bisoprolol: Mechanism of Action, Pharmacokinetics, and Clinical Applications. [Link]

-

Leopold, G. (1986). Balanced pharmacokinetics and metabolism of bisoprolol. Journal of cardiovascular pharmacology, 8 Suppl 11, S16-20. [Link]

-

Wikipedia. (n.d.). Bisoprolol. [Link]

-

PubChem. (n.d.). Bisoprolol. National Center for Biotechnology Information. [Link]

-

SynZeal. (n.d.). Bisoprolol EP Impurity K | 864544-37-6. [Link]

-

Bocquin, L., et al. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. MDPI. [Link]

-

Pharmaffiliates. (n.d.). Bisoprolol-impurities. [Link]

-

Kumar, P., et al. (2023). Synthesis and Characterization of Some Impurities of Bisoprolol: Beta-Adrenoceptor Antagonist. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

ResearchGate. (2022). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. [Link]

-

ResearchGate. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. [Link]

-

Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. (2023). RSC advances. [Link]

-

Chemsrc. (n.d.). This compound Hydrochloride | CAS#:1346603-26-6. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of the O-desisopropyl metabolite of bisoprolol. [Link]

-

Stojanovska, N., et al. (2021). DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BISOPROLOL FUMARATE IN DOSAGE FORMS USING HPLC-UV-DAD. Macedonian Pharmaceutical Bulletin. [Link]

-

Overview of bisoprolol fumarate analysis methods (2000-2020). (2024). AIP Publishing. [Link]

-

Pavithra, N., et al. (2022). OVERVIEW OF THE ANALYTICAL METHOD OF BISOPROLOL IN BIOLOGICAL MATRICES. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Aade, M. M. (2023). Development and Validation of Analytical Method for Estimation of Bisoprolol Fumarate in Bulk and Solid Dosage Form by RP-HPLC. International Journal of Creative Research Thoughts. [Link]

-

Al-Ramahi, R., et al. (2021). Bisoprolol Fumarate: An Exploration on its Properties and Analytical Methods. An-Najah University Journal for Research - B (Humanities). [Link]

Sources

- 1. Bisoprolol - Wikipedia [en.wikipedia.org]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Bisoprolol EP Impurity K | 864544-37-6 | SynZeal [synzeal.com]

- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. biosynth.com [biosynth.com]

- 10. KetoBisoprololHydrochloride | C18H30ClNO5 | CID 71749142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. clearsynth.com [clearsynth.com]

- 12. droracle.ai [droracle.ai]

- 13. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mjcce.org.mk [mjcce.org.mk]

- 15. Overview of bisoprolol fumarate analysis methods (2000-2020). [wisdomlib.org]

- 16. ijprajournal.com [ijprajournal.com]

- 17. dshs-koeln.de [dshs-koeln.de]

A Comprehensive Technical Guide to Bisoprolol Impurities: Identification, Significance, and Control

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive review of the existing literature on bisoprolol impurities. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of bisoprolol drug substances and products. This guide delves into the classification, origin, and significance of these impurities, alongside a detailed exploration of the analytical methodologies employed for their detection and quantification. By synthesizing technical data with field-proven insights, this document aims to equip the reader with the necessary knowledge to ensure the quality, safety, and efficacy of bisoprolol.

Introduction: The Imperative of Purity in a Widely Used Beta-Blocker

Bisoprolol is a highly selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1] Its efficacy and safety profile have established it as a cornerstone in cardiovascular therapy. However, like any synthetically derived active pharmaceutical ingredient (API), bisoprolol is susceptible to the presence of impurities. These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interactions with excipients and packaging materials.

The control of impurities in pharmaceuticals is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] Impurities can potentially impact the safety and efficacy of the final drug product, even at trace levels. They may possess their own pharmacological or toxicological properties, which could differ significantly from the parent drug.[3] Therefore, a thorough understanding of the impurity profile of bisoprolol is paramount for ensuring patient safety and meeting stringent regulatory requirements.

This guide will provide a structured overview of known and potential impurities of bisoprolol, their classification, and, most importantly, their significance from a pharmacological and toxicological standpoint. We will explore the analytical workflows for impurity profiling and discuss the regulatory landscape that governs their acceptable limits.

Classification and Origin of Bisoprolol Impurities

Bisoprolol impurities can be broadly categorized into three main types as per the International Council for Harmonisation (ICH) guidelines: organic impurities, inorganic impurities, and residual solvents.[4][5] This guide will primarily focus on organic impurities, which are further classified as process-related impurities and degradation products.

Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the bisoprolol drug substance. These can include unreacted starting materials, intermediates, by-products, and reagents. The specific profile of process-related impurities is highly dependent on the synthetic route employed by the manufacturer. Several key process-related impurities of bisoprolol have been identified and synthesized for use as reference standards in analytical testing.[3]

A schematic overview of a common synthetic pathway for bisoprolol and the potential points of impurity formation is presented below.

Sources

The Enigmatic "Keto Bisoprolol": A Technical Guide to the Discovery and Pharmaceutical Analysis of Bisoprolol Impurity K

A Foreword for the Discerning Scientist: The pursuit of pharmaceutical purity is a journey into molecular intricacies. In the landscape of generic drug development and manufacturing, the characterization of impurities is paramount to ensuring safety and efficacy. This guide delves into the history and analytical science surrounding a notable impurity of the widely-prescribed beta-blocker, Bisoprolol. While sometimes referred to colloquially in commercial listings as "Keto Bisoprolol," it is crucial to establish from the outset that this is a misnomer. The impurity , designated as Impurity K in the European Pharmacopoeia (EP), is chemically an ester, not a ketone. This guide will unravel the scientific story of Bisoprolol Impurity K, from its discovery through forced degradation studies to the state-of-the-art analytical methodologies for its quantification and control.

Bisoprolol: A Cornerstone of Cardiovascular Therapy and the Imperative of Purity

Bisoprolol is a cardioselective β1-adrenergic receptor antagonist, a mainstay in the management of hypertension, angina pectoris, and heart failure.[1] Its mechanism of action involves the blockade of β1 receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure.[2] The therapeutic success of Bisoprolol, as with any active pharmaceutical ingredient (API), is contingent upon its purity. The presence of impurities, arising from the manufacturing process or degradation of the drug substance over time, can potentially impact the safety and efficacy of the final drug product.[3] Regulatory bodies worldwide, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate stringent control of impurities.[4]

The Genesis of Bisoprolol Impurity K: A Tale Told by Stress

The discovery of most pharmaceutical impurities is not a singular event but rather a process of systematic investigation under stressed conditions. Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products that may form under various environmental insults.[5] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during its shelf life, such as exposure to acid, base, oxidation, heat, and light.[6]

Bisoprolol has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions.[7] It is within this context that Bisoprolol Impurity K was identified. Studies have demonstrated that Impurity K is formed during alkaline hydrolysis, oxidative degradation, and thermal stress of Bisoprolol fumarate.[7][8] Its presence as a potential degradant underscores the importance of controlled storage conditions and robust analytical monitoring throughout the drug product's lifecycle.

Deconstructing "this compound": The True Identity of Impurity K

As previously stated, the moniker "this compound" is a chemical misnomer. The correct chemical name for Bisoprolol Impurity K is 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate .[5][9][10] The structure, shown below, clearly indicates the presence of a benzoate ester functional group, not a ketone.

Caption: Transformation of Bisoprolol to Impurity K.

The likely origin of the "this compound" synonym is speculative but may have arisen from a misunderstanding of the structure or as a simplified internal naming convention within certain commercial entities that has since propagated. For the purposes of scientific accuracy and regulatory compliance, it is imperative to refer to this entity by its official pharmacopoeial designation, Bisoprolol Impurity K, or its systematic chemical name.

The Analytical Arsenal: Methodologies for the Detection and Quantification of Bisoprolol Impurity K

The cornerstone of impurity profiling is robust and validated analytical methodology. For Bisoprolol and its related substances, High-Performance Liquid Chromatography (HPLC) is the predominant technique.[11]

Chromatographic Separation: The Foundation of Analysis

A typical analytical approach for the separation of Bisoprolol from its impurities, including Impurity K, employs a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol: A Validated RP-HPLC-UV Method

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter for achieving optimal separation.[12]

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Detection Wavelength: UV detection is generally performed at a wavelength where both Bisoprolol and its impurities exhibit significant absorbance, often around 225-230 nm or 270 nm.[7]

-